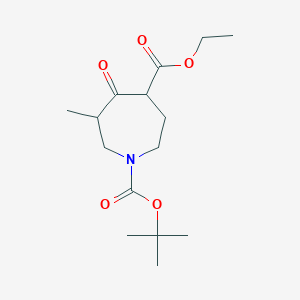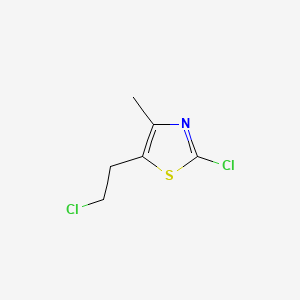![molecular formula C12H16N6O B8752529 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE CAS No. 920966-67-2](/img/structure/B8752529.png)
7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that features a piperidine ring, an imidazo[4,5-b]pyridine core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group via amidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the piperidine ring or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of suitable leaving groups and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in treating diseases like cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
5-AMINO-1H-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES: These compounds share a similar pyridine core and exhibit comparable pharmacological properties.
SUBSTITUTED-N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE DERIVATIVES: These compounds also feature a piperidine or piperazine ring and are studied for their anti-tubercular activity.
Uniqueness: 7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE is unique due to its specific combination of the imidazo[4,5-b]pyridine core with a piperidine moiety and a carboxamide group, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
920966-67-2 |
|---|---|
Molecular Formula |
C12H16N6O |
Molecular Weight |
260.30 g/mol |
IUPAC Name |
7-(piperidin-4-ylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H16N6O/c13-11(19)8-5-15-12-10(16-6-17-12)9(8)18-7-1-3-14-4-2-7/h5-7,14H,1-4H2,(H2,13,19)(H2,15,16,17,18) |
InChI Key |
CHOBAVBDENTPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=C3C(=NC=C2C(=O)N)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8752453.png)











![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)
